2-(Perfluorodecyl)ethanol
Overview
Description
2-(Perfluorodecyl)ethanol is an artificial alcohol compound characterized by its fluorinated nature. The presence of the perfluorodecyl group makes this compound extremely resistant to chemical attack, thermal degradation, and biological degradation. These properties are inherited from the strong carbon-fluorine bonds .
Mechanism of Action
Target of Action
2-(Perfluorodecyl)ethanol is an artificial alcohol compound characterized by its fluorinated nature It’s known that the presence of the perfluorodecyl group makes this compound extremely resistant to chemical attack, thermal degradation, and biological degradation .
Mode of Action
It’s known that the compound’s fluorinated nature, specifically the strong carbon-fluorine bonds, contribute to its resistance to chemical attack, thermal degradation, and biological degradation .
Biochemical Pathways
It’s known that the compound is part of the class of chemicals known as pfas (per and poly-fluorinated alkyl substances), which have been the subject of extensive research due to their environmental persistence .
Pharmacokinetics
The compound’s resistance to biological degradation suggests that it may persist in biological systems .
Result of Action
Its resistance to degradation suggests that it may persist in the environment and biological systems, potentially leading to bioaccumulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Its resistance to degradation suggests that it can persist in various environmental conditions . Furthermore, it’s part of the PFAS class of chemicals, which are known for their environmental persistence and potential for bioaccumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Perfluorodecyl)ethanol typically involves the reaction of perfluorodecyl iodide with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Perfluorodecyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perfluorodecanoic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions are less common due to the stability of the carbon-fluorine bonds.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Substitution: Strong nucleophiles such as sodium hydride or lithium aluminum hydride.
Major Products Formed:
Oxidation: Perfluorodecanoic acid.
Substitution: Various substituted perfluorodecyl compounds.
Scientific Research Applications
2-(Perfluorodecyl)ethanol is a versatile compound with numerous applications in scientific research:
Surface Coatings: Used to create superhydrophobic and oleophobic surfaces for various industrial applications.
Biomaterials: Incorporated into biomaterials to enhance their chemical resistance and durability.
Nanotechnology: Utilized in the synthesis of nanoparticles and nanostructures due to its unique properties.
Oil-Water Separation: Employed in the fabrication of membranes for efficient oil-water separation.
Comparison with Similar Compounds
- 2-(Perfluorobutyl)ethanol
- 2-(Perfluorohexyl)ethanol
- 2-(Perfluorooctyl)ethanol
- 1H,1H,2H,2H-Perfluoro-1-decanol
Comparison: 2-(Perfluorodecyl)ethanol stands out due to its longer perfluorinated chain, which enhances its hydrophobic and oleophobic properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring extreme resistance to chemical and thermal degradation .
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F21O/c13-3(14,1-2-34)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h34H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXYIZWPNQYPIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F21CH2CH2OH, C12H5F21O | |
Record name | 1-Dodecanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029905 | |
Record name | 2-(Perfluorodecyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2029905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
-0.9 ± 0.02 [log Psd at 298.15 K (Pa)] | |
Record name | 10:2 FTOH | |
Source | Suuberg Lab, School of Engineering, Brown University | |
URL | https://doi.org/10.1021/acs.jced.9b00922 | |
Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |
CAS No. |
865-86-1 | |
Record name | 2-(Perfluorodecyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H,1H,2H,2H-Perfluorodeca-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Dodecanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(Perfluorodecyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2029905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.590 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(PERFLUORODECYL)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A72U7Q973T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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